molecular formula C23H28N4O3S B2552916 N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1210240-43-9

N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2552916
CAS RN: 1210240-43-9
M. Wt: 440.56
InChI Key: PEYNMZMFFRUBBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel compounds containing the piperazine moiety has been a subject of interest in recent research. In one study, a series of 1,3,4-thiadiazole amide derivatives with piperazine were synthesized using aminothiourea and carbon disulfide as starting materials . The process involved the creation of fifteen novel compounds, which were then characterized through various spectroscopic methods. Although the specific compound "N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide" is not mentioned, the methodology used in this research could potentially be applied to its synthesis, given the structural similarities with the thiadiazole amide compounds mentioned.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior and potential biological activities. In the case of the pyrazole carboxamide derivatives containing piperazine, the structure was elucidated using IR, 1H NMR, and HRMS spectroscopy, and confirmed by X-ray crystal analysis . This level of structural characterization is essential for a comprehensive analysis of "this compound", as it would provide insights into the molecular conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the compound , they do offer a framework for analyzing related compounds. For instance, the inhibitory effects of certain thiadiazole amide derivatives on Xanthomonas campestris pv. oryzae and their antiviral activity against tobacco mosaic virus suggest that these compounds have significant biological activity, which could be related to their physical and chemical properties . Such properties would likely include solubility, stability, and the ability to interact with biological targets.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Uses

Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of various drugs, showcasing a diverse range of therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus has led to significant differences in the medicinal potential of resultant molecules. This versatility highlights the scaffold's potential in drug discovery, making it a cornerstone in the search for new pharmacophores for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a building block in developing anti-mycobacterial agents, detailing the design, rationale, and structure-activity relationships (SAR) of potent piperazine-based anti-TB molecules. Such insights are crucial for developing safer, selective, and cost-effective treatments (Girase et al., 2020).

Biological Potentials of Piperazines

The piperazine moiety, present in compounds exhibiting antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities, is a testament to its broad pharmacological significance. This review focuses on the diverse biological activities related to piperazines and its derivatives, underlining the high efficacy, potency, and reduced toxicity through modifications in the piperazine ring. Such data underscore the rich pharmacological landscape piperazines offer, making them key candidates for new drug development (Verma & Kumar, 2017).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-15-5-6-16(2)21-20(15)25-23(31-21)27-11-9-26(10-12-27)22(28)24-14-17-7-8-18(29-3)19(13-17)30-4/h5-8,13H,9-12,14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNMZMFFRUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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